molecular formula C12H16Cl2N2 B2925841 1-(Quinolin-2-yl)propan-2-amine dihydrochloride CAS No. 1423029-21-3

1-(Quinolin-2-yl)propan-2-amine dihydrochloride

Cat. No.: B2925841
CAS No.: 1423029-21-3
M. Wt: 259.17
InChI Key: MNMKROQJJMDJGR-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method includes the alkylation of quinoline with propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Quinolin-2-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, which shares the quinoline ring structure.

    Quinoline N-oxide: An oxidized derivative of quinoline.

    Propan-2-amine: A simpler amine compound used in the synthesis of various derivatives.

Uniqueness: 1-(Quinolin-2-yl)propan-2-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the quinoline ring with the propan-2-amine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-quinolin-2-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,9H,8,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKROQJJMDJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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